![molecular formula C11H7ClF2N2 B1466797 4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine CAS No. 1465448-86-5](/img/structure/B1466797.png)
4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine (4C6DFPM) is a synthetic compound that has been studied for its potential application in a variety of scientific fields. 4C6DFPM is a pyrimidine derivative that contains a chloro group and a difluorophenyl group. It has been found to have a wide range of properties and applications, including being used as a fluorescent probe, a catalyst, and a reagent in organic synthesis.
Scientific Research Applications
Antimicrobial Applications
4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine can be used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents . For instance, it can be used in the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Anti-HIV Applications
The compound can also be used in the synthesis of compounds with anti-HIV properties . This is due to the significant class of organic medicinal compounds that 2-aminothiazoles represent, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
Antioxidant Applications
4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine can be used in the synthesis of compounds with antioxidant properties . This is because 2-aminothiazoles, which can be synthesized from this compound, have been found to have promising therapeutic roles as antioxidants .
Antitumor Applications
This compound can be used in the synthesis of antitumor compounds . For example, 2-aminothiazoles, which can be synthesized from 4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine, have been found to have promising therapeutic roles as antitumor agents .
Anti-inflammatory & Analgesic Applications
4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine can be used in the synthesis of compounds with anti-inflammatory and analgesic properties . This is due to the significant class of organic medicinal compounds that 2-aminothiazoles represent, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
Anti-fibrosis Applications
The compound can be used in the synthesis of compounds with anti-fibrosis activities . For instance, it can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of Ticagrelor
4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine can be used in the synthesis of ticagrelor , a platelet aggregation inhibitor used to prevent thrombotic events (for example stroke or heart attack) in people with acute coronary syndrome or myocardial infarction with ST elevation .
Anthelmintic Applications
The compound can also be used in the synthesis of compounds with anthelmintic properties . This is due to the significant class of organic medicinal compounds that 2-aminothiazoles represent, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
properties
IUPAC Name |
4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2/c1-6-15-10(5-11(12)16-6)7-2-3-8(13)9(14)4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPKLXRYYYZPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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